Sequence-Level Differentiation: Hyfl O vs. Hyfl N — A Single Ala→Leu Substitution in Loop 3 Distinguishes These Closest Sequence Relatives
Hyfl O differs from its closest sequenced relative, Hyfl N, by a single amino acid substitution in the solvent-exposed loop 3: Hyfl O contains I-SAAF-G (loop 3), whereas Hyfl N contains I-SAAL-G, representing an Ala→Leu substitution at position 4 of loop 3 [1]. This substitution alters side-chain hydrophobicity and steric bulk in a loop region known to be critical for membrane interaction in cyclotides [2]. The two peptides also differ in loop 2: Hyfl O has VIFP while Hyfl N has VILP (Ile→Leu substitution). In total, Hyfl O shares approximately 93% sequence identity with Hyfl N (25/27 residues), but the loop 3 and loop 2 substitutions are positioned in regions directly implicated in biological activity [1].
| Evidence Dimension | Amino acid sequence identity in solvent-exposed loops 2 and 3 |
|---|---|
| Target Compound Data | Loop 2: VIFP; Loop 3: I-SAAF-G (Sequence: CGETCVIFPCISAAFGCSCKDTVCYKN, 27 residues) |
| Comparator Or Baseline | Hyfl N: Loop 2: VILP; Loop 3: I-SAAL-G (Sequence: CGETCVILPCISAALGCSCKDTVCYKN, 27 residues) |
| Quantified Difference | Two residue substitutions: Loop 2 position 3 (Phe→Leu), Loop 3 position 4 (Phe→Leu); 93% overall sequence identity; distinct loop 3 motif (SAAF vs. SAAL) |
| Conditions | Sequence alignment based on conserved Cys residues I–VI and loop numbering as defined in Simonsen et al. (2005), Plant Cell 17:3176-3189, Figure 1 and Table 1 [1]. |
Why This Matters
Even single-residue changes in cyclotide loop regions have been demonstrated to significantly alter antimicrobial potency and target selectivity in related cyclotides; procurement of the correct sequence-verified peptide is therefore essential for reproducible bioactivity data.
- [1] Simonsen SM, Sando L, Ireland DC, Colgrave ML, Bharathi R, Göransson U, Craik DJ. A continent of plant defense peptide diversity: cyclotides in Australian Hybanthus (Violaceae). Plant Cell. 2005 Nov;17(11):3176-3189. doi:10.1105/tpc.105.034678. PMID: 16199617. (Table 1: Sequence alignment of Hyfl O and Hyfl N). View Source
- [2] Henriques ST, Craik DJ. Cyclotides as templates in drug design. Drug Discov Today. 2010 Jan;15(1-2):57-64. doi:10.1016/j.drudis.2009.10.007. (Class-level evidence: loop residues critical for membrane binding and bioactivity). View Source
